molecular formula C11H8Cl3N B3368036 4-Methyl-2-trichloromethylquinoline CAS No. 203626-79-3

4-Methyl-2-trichloromethylquinoline

Cat. No.: B3368036
CAS No.: 203626-79-3
M. Wt: 260.5 g/mol
InChI Key: HSAATIIGFVXJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-trichloromethylquinoline is a chemical compound with the CAS Number 203626-79-3 and a molecular formula of C11H8Cl3N . It has a molecular weight of 260.55 g/mol and is characterized by its distinct quinoline structure, which incorporates a methyl group at the 4-position and a trichloromethyl group at the 2-position . This structure classifies it as a derivative of lepidine (4-methylquinoline), a scaffold of significant interest in medicinal and synthetic chemistry . The quinoline core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antimalarial and anticancer properties . While the specific biological mechanisms of this compound are not detailed in the available literature, its structure suggests potential as a valuable synthetic intermediate. The reactive trichloromethyl group attached to the quinoline ring can serve as a handle for further chemical transformations, making it a useful building block for the synthesis of more complex molecules in research settings . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Physical and Chemical Properties • CAS Number : 203626-79-3 • Molecular Formula : C11H8Cl3N • Molecular Weight : 260.55 g/mol • Density : ~1.413 g/cm³ • Boiling Point : ~340 °C at 760 mmHg • SMILES : CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl For Research Use Only. Not intended for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(trichloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAATIIGFVXJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589196
Record name 4-Methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-79-3
Record name 4-Methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 2 Trichloromethylquinoline and Its Precursors

Classical Approaches to Quinoline (B57606) Ring FormationCurrent time information in LU.wikipedia.org

The construction of the quinoline ring system has a rich history, with several named reactions developed in the late 19th and early 20th centuries that remain relevant today. iipseries.org These methods typically involve the condensation of anilines with various carbonyl-containing compounds under acidic or thermal conditions.

Friedländer Annulation Strategiesiipseries.orgwikipedia.org

The Friedländer synthesis offers a direct route to quinolines through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. wikipedia.org This reaction can be catalyzed by acids like trifluoroacetic acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.org

There are two primary mechanistic pathways proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl reactant, followed by dehydration and subsequent imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and dehydration to afford the final product. wikipedia.org

Povarov, Skraup, Doebner, and Conrad–Limpach–Knorr Synthesis VariantsCurrent time information in LU.wikipedia.org

Several other classical methods provide alternative pathways to the quinoline core, each with its own set of reactants and conditions.

Povarov Reaction: This reaction involves the cycloaddition of an aromatic imine (often formed in situ from an aniline (B41778) and a benzaldehyde) with an alkene. iipseries.org It is a versatile method for preparing substituted quinolines. organic-chemistry.orgscispace.com The Povarov reaction is typically catalyzed by protic or Lewis acids and proceeds through a formal [4+2] cycloaddition to give a tetrahydroquinoline intermediate, which is then oxidized to the quinoline. acs.org

Skraup Synthesis: In the archetypal Skraup reaction, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgwikipedia.org The reaction can be notoriously vigorous, and the use of ferrous sulfate (B86663) is common to moderate it. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, which then undergoes conjugate addition with aniline, followed by cyclization, dehydration, and oxidation. numberanalytics.com

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgjptcp.com This method allows for the synthesis of a wider range of substituted quinolines. iipseries.org The mechanism is still a subject of some debate, with evidence suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

Conrad–Limpach–Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (at lower temperatures, kinetically controlled) or 2-hydroxyquinolines (at higher temperatures, thermodynamically controlled). wikipedia.orgyoutube.com The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. scribd.com

Modern Catalyst-Mediated Synthetic PathwaysCurrent time information in LU.wikipedia.orgrsc.org

While classical methods are robust, modern organic synthesis has seen the rise of catalyst-mediated reactions that often offer milder conditions, greater functional group tolerance, and improved efficiency. researchgate.net Transition metals, in particular, have played a pivotal role in the development of new routes to quinolines. ias.ac.in

Transition Metal-Catalyzed SynthesesCurrent time information in LU.wikipedia.orgrsc.org

A variety of transition metals, including palladium, ruthenium, rhodium, and copper, have been employed to catalyze the synthesis of quinolines. researchgate.net These methods often proceed through mechanisms involving C-H activation, cross-coupling, and cyclization reactions. ias.ac.innih.gov

Rhodium catalysts have proven effective in the synthesis of quinoline derivatives through various C-H activation and cyclization strategies. nih.govacs.org For instance, Rh(III)-catalyzed reactions have been developed for the C-8 selective functionalization of quinoline N-oxides, demonstrating the utility of a directing group to achieve regioselectivity. acs.org Another example involves the Rh(III)-catalyzed oxidative coupling of sydnones with internal alkynes to form quinoline-fused mesoionic heterocycles under mild conditions. nih.govacs.org

Copper, being an economical and less toxic alternative to precious metals, has garnered significant attention for its use in quinoline synthesis. researchgate.net Copper-catalyzed methods often involve domino or tandem reactions, where multiple bond-forming events occur in a single pot.

For example, a novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles has been achieved through a copper-mediated tandem reaction involving a Knoevenagel condensation followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org Another approach utilizes copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes, proceeding through an aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org Furthermore, copper has been used to catalyze the synthesis of quinoline-2-carboxylates at room temperature via a tandem Grignard-type imine addition and Friedel-Crafts alkenylation. acs.org A three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has also been developed for the synthesis of quinoline-4-thiols. acs.org

Table of Synthetic Methodologies for Quinoline Synthesis

Reaction Name Reactants Key Features
Friedländer Annulation 2-aminobenzaldehyde/ketone + compound with active methylene group Forms substituted quinolines; acid or Lewis acid catalyzed. wikipedia.org
Povarov Reaction Aniline + Benzaldehyde + Alkene Forms tetrahydroquinoline intermediate; catalyzed by protic or Lewis acids. iipseries.orgacs.org
Skraup Synthesis Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent Classic method for unsubstituted quinoline; can be a vigorous reaction. iipseries.orgwikipedia.org
Doebner-von Miller Reaction Aniline + α,β-unsaturated carbonyl compound A modification of the Skraup synthesis for substituted quinolines. wikipedia.orgjptcp.com
Conrad–Limpach–Knorr Synthesis Aniline + β-ketoester Temperature-dependent regioselectivity for 2- or 4-hydroxyquinolines. wikipedia.orgyoutube.com
Rhodium-Catalyzed Cyclization Varies (e.g., Sydnones + Alkynes) Often involves C-H activation; can be highly regioselective. nih.govacs.orgacs.org

| Copper-Catalyzed Reactions | Varies (e.g., Enaminones + Halobenzaldehydes) | Economical; often proceeds via domino/tandem reaction sequences. rsc.orgresearchgate.netrsc.org |

Table of Compounds

Compound Name
4-Methyl-2-trichloromethylquinoline
2-Aminobenzaldehyde
2-Aminoketone
Acrolein
Aniline
Benzaldehyde
β-Ketoester
Chloroacetonitrile
o-Aminoacetophenone
2-Chloroacetamide
Diethyl-2-(2-bromobenzylidene)malonate
Diaryliodonium salts
Alkynyl sulfides
Nitriles
Sydnones
Enaminones
2-Halobenzaldehydes
Quinoline-2-carboxylates
Quinoline-4-thiols
4-Hydroxyquinoline
2-Hydroxyquinoline
Tetrahydroquinoline
2-Aminoquinolines
2-Arylquinoline-3-carbonitriles
Quinoline-fused mesoionic heterocycles
4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines
N-Aryl-N-[1-(4-pyridyl)but-3-enyl]amines
2-(chloromethyl)-4-methylquinazoline
Graveoline
Iron-Catalyzed Approaches

Iron catalysis represents a cost-effective and environmentally benign method for chemical transformations. While specific examples detailing the direct iron-catalyzed synthesis of this compound are not extensively documented in the provided results, the broader context of iron's use in forming quinoline rings is well-established. These reactions typically involve the condensation of anilines with β-dicarbonyl compounds or other suitable precursors. The catalytic cycle of iron facilitates the necessary bond formations to construct the quinoline core. The adaptability of iron catalysts allows for a range of reaction conditions and functional group tolerance, making it a versatile tool in heterocyclic synthesis.

Organocatalytic and Acid-Catalyzed Routes

Organocatalytic and acid-catalyzed methods provide alternative pathways for the synthesis of quinoline derivatives. L-proline, an amino acid, has been investigated as an organocatalyst in multicomponent reactions to produce complex quinoline systems like pyrazolo[3,4-b]quinolines. mdpi.com One study highlighted the reaction of aniline, aromatic aldehydes, and a pyrazolone (B3327878) derivative using L-proline as the catalyst. mdpi.com

Acid catalysis is also a fundamental approach. For instance, the synthesis of 4-hydroxy-2-quinolinone derivatives, which are precursors to various quinoline alkaloids, can be effectively achieved using p-toluenesulfonic acid as a catalyst in the reaction between aniline and diethyl malonate. semanticscholar.orgumich.edu Similarly, polyphosphoric acid has been employed in the cyclization step for the synthesis of 6-methoxy-2-methylquinolin-4(1H)-one from 4-methoxyaniline and ethyl acetoacetate (B1235776). atlantis-press.com

Catalyst TypeExample CatalystReactantsProductReference
OrganocatalystL-ProlineAniline, Aromatic aldehyde, Pyrazolone derivativePyrazolo[3,4-b]quinoline mdpi.com
Acid Catalystp-Toluenesulfonic acidAniline, Diethyl malonate4-Hydroxy-2-quinolinone semanticscholar.orgumich.edu
Acid CatalystPolyphosphoric acid4-methoxyaniline, Ethyl acetoacetate6-methoxy-2-methylquinolin-4(1H)-one atlantis-press.com

Multicomponent Reaction Strategies

Several MCRs have been developed for the synthesis of complex quinoline derivatives. For example, a three-component reaction involving 5-amino-3-methyl-1-phenylpyrazole, 2-hydroxy-1,4-naphthalenedione, and an aromatic aldehyde has been used to create 1H-pyrazolo[3,4-b]quinolines. mdpi.com Another four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles utilizes benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate with taurine (B1682933) as a catalyst. frontiersin.org These strategies exemplify the power of MCRs in rapidly building molecular complexity from simple starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. This involves the use of less hazardous chemicals, alternative energy sources, and more efficient reaction designs.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. mdpi.com The synthesis of various quinoline derivatives has been successfully achieved using microwave irradiation. For instance, the preparation of 4-hydroxy-2-quinolinone derivatives from anilines and diethyl malonate was accomplished in just 6 minutes with high yields under microwave conditions. semanticscholar.orgumich.edu

Furthermore, microwave heating has been applied to the synthesis of 4-aminoquinoline (B48711) derivatives, with reactions completed in 90-120 minutes at temperatures ranging from 90-150 °C, resulting in yields of up to 95%. mdpi.com Another study reported the synthesis of quinoline-fused 1,4-benzodiazepines with excellent isolated yields of 92–97% under microwave irradiation at 80 °C. nih.gov

ProductReaction Time (Microwave)Yield (Microwave)Conventional Method ComparisonReference
4-Hydroxy-2-quinolinones6 minutes89-96%Not specified semanticscholar.orgumich.eduresearchgate.net
4-Aminoquinoline derivatives90-120 minutesup to 95%Not specified mdpi.com
Quinoline-fused 1,4-benzodiazepinesNot specified92-97%62-65% yield nih.gov

Solvent-Free Conditions and Alternative Reaction Media

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reaction conditions often lead to higher efficiency and easier product isolation. The synthesis of 4-hydroxy-2-quinolinone was attempted under solvent-free microwave conditions; however, this led to the formation of an intermediate, N,N'-diphenyl malonamide, rather than the desired product. umich.edu The addition of a catalytic amount of p-toluenesulfonic acid under the same conditions successfully yielded the target quinolinone. umich.edu

In other instances, the use of alternative, more environmentally benign solvents like water, ethanol, or ionic liquids is explored. For example, the synthesis of dihydropyrano[2,3-c]pyrazoles was tested in various solvents, including water and ethanol. frontiersin.org

Atom Economy and Reaction Efficiency Improvements

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Rearrangement reactions are considered to have 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. scranton.edu

Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 Trichloromethylquinoline

Reactivity of the Trichloromethyl Moiety

The trichloromethyl group (-CCl₃) appended to the 2-position of the quinoline (B57606) ring is a site of significant chemical reactivity. Its behavior is largely dictated by the strong electron-withdrawing effect of the three chlorine atoms and the adjacent quinoline ring, which polarizes the C-Cl bonds and acidifies the α-carbon.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the trichloromethyl group is challenging, the high degree of activation provided by the quinoline ring can facilitate such reactions under specific conditions. The electron-deficient nature of the carbon atom in the -CCl₃ group makes it susceptible to attack by strong nucleophiles. However, the reaction is often complex and can lead to a variety of products depending on the nucleophile and reaction conditions.

In analogous systems, such as 2,4,6-trichloro-1,3,5-triazine, nucleophilic substitution of the chlorine atoms is a well-established process. nih.govzenodo.org The reactivity of these systems demonstrates that even with multiple chlorine atoms, sequential substitution is possible, often with increasing difficulty for each subsequent substitution. nih.gov For 4-methyl-2-trichloromethylquinoline, it can be inferred that strong nucleophiles could potentially displace one or more chlorine atoms, although this is likely to require forcing conditions. The reaction would proceed via an addition-elimination mechanism, where the nucleophile adds to the carbon of the trichloromethyl group, followed by the elimination of a chloride ion.

It is important to note that in some cases, nucleophilic attack may occur at the quinoline ring itself, particularly at the 4-position, leading to displacement of other groups if present, or addition to the ring. mdpi.comstackexchange.com

Reductive Functional Group Interconversions (e.g., to dichloromethyl or chloromethyl)

The trichloromethyl group can be selectively reduced to dichloromethyl (-CHCl₂) or chloromethyl (-CH₂Cl) moieties using various reducing agents. The choice of reagent and reaction conditions is crucial to control the extent of reduction.

Catalytic hydrogenation is a common method for the reduction of aromatic compounds and their substituents. numberanalytics.comlibretexts.orgopenstax.orglibretexts.org While harsh conditions (high pressure and temperature) are typically required to reduce the aromatic quinoline ring, milder conditions can selectively reduce substituents. openstax.orglibretexts.org For instance, catalytic hydrogenation using a palladium or platinum catalyst under controlled conditions could likely achieve the stepwise reduction of the trichloromethyl group.

Dissolving metal reductions, such as the Birch reduction, offer another avenue for the reduction of aromatic systems. numberanalytics.com However, these methods are generally employed for the reduction of the aromatic ring itself and might not be suitable for the selective reduction of the trichloromethyl group without affecting the quinoline core.

Table 1: Plausible Reductive Interconversions of the Trichloromethyl Group

Starting MaterialReagents and ConditionsProduct
This compoundControlled catalytic hydrogenation (e.g., H₂, Pd/C, controlled pressure/temp.)4-Methyl-2-dichloromethylquinoline
This compoundFurther controlled catalytic hydrogenation4-Methyl-2-chloromethylquinoline

Radical Reactions Involving C-Cl Bond Activation

The C-Cl bonds in the trichloromethyl group are susceptible to homolytic cleavage, initiating radical reactions. This can be achieved using radical initiators (e.g., AIBN) or photochemically. The resulting quinolin-2-yl-dichloromethyl radical can then participate in various transformations, such as additions to alkenes or cyclizations.

Reactions with Organophosphorus Reagents (e.g., Trimethyl Phosphite)

The reaction of trichloromethyl-substituted heterocycles with organophosphorus reagents, such as trimethyl phosphite (B83602), is a known transformation. A study on trichloromethylquinolines and their reaction with trimethyl phosphite suggests that this is a feasible reaction pathway, likely leading to the formation of phosphonate (B1237965) esters. scispace.com This type of reaction, often a variation of the Arbuzov reaction, would involve the nucleophilic attack of the phosphite on one of the chlorine atoms of the trichloromethyl group, followed by rearrangement to yield a dichloromethylphosphonate derivative of 4-methylquinoline (B147181).

Reactivity of the Quinoline Core

The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of the quinoline core in this compound is influenced by the electronic effects of both the methyl and the trichloromethyl substituents.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring (carbocyclic part) rather than the pyridine ring (heterocyclic part), which is deactivated by the electronegative nitrogen atom. The preferred positions for electrophilic attack are C-5 and C-8, as the intermediate carbocations are more stable.

The presence of the methyl group at C-4, being an electron-donating group, would further activate the quinoline ring towards electrophilic attack, particularly at the ortho and para positions relative to it. However, its influence on the preferred C-5 and C-8 positions on the other ring needs to be considered in the context of the powerful electron-withdrawing trichloromethyl group at C-2. This -CCl₃ group will strongly deactivate the heterocyclic ring and, to a lesser extent, the entire molecule towards electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored on the pyridine ring, which is electron-deficient. The most susceptible positions are C-2 and C-4. stackexchange.com In this compound, the C-2 position is already substituted. The presence of a good leaving group at these positions facilitates the reaction.

While the trichloromethyl group is not a typical leaving group in SNAr reactions on the ring itself, its strong electron-withdrawing nature significantly activates the quinoline ring for nucleophilic attack, especially at the 4-position. If a suitable leaving group were present at the 4-position, its substitution by a nucleophile would be enhanced by the -CCl₃ group at C-2.

Table 2: Predicted Regioselectivity of Aromatic Substitution on this compound

Reaction TypePosition(s) of AttackRationale
Electrophilic Aromatic SubstitutionC-5 and C-8The carbocyclic ring is more electron-rich than the deactivated heterocyclic ring.
Nucleophilic Aromatic SubstitutionC-4 (if a leaving group is present)The heterocyclic ring is electron-deficient, and this position is activated by the nitrogen atom and the C-2 substituent. stackexchange.com

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical reactivity and mechanistic studies of the specific compound This compound is not presently available in published research. While general principles of quinoline chemistry provide a theoretical framework for its potential reactivity, specific experimental data on the functionalization of its methyl group, as well as kinetic and mechanistic studies, are not documented.

The structure of this compound, with a methyl group at the 4-position and a strongly electron-withdrawing trichloromethyl group at the 2-position, suggests a unique reactivity profile. The trichloromethyl group is anticipated to significantly influence the electron density of the quinoline ring system, thereby affecting the reactivity of the methyl group at position 4. However, without experimental studies, any discussion on its specific reactions, the kinetics of these processes, and the intermediates involved would be purely speculative.

General reactions known for 4-methylquinolines, such as oxidation of the methyl group to an aldehyde or a carboxylic acid, could theoretically be applied to this molecule. However, the presence of the CCl3 group would likely necessitate modified reaction conditions and could lead to different product distributions or unexpected side reactions. The precise nature of these effects remains uninvestigated.

Similarly, the elucidation of reaction mechanisms, a key aspect of the requested article, requires in-depth experimental work. This typically involves:

Kinetic Studies: To determine the rate of a reaction and how it is affected by changes in concentration, temperature, and catalysts. This data is crucial for understanding the reaction pathway.

Identification of Intermediates: Trapping and characterizing transient species formed during a reaction to build a step-by-step picture of the mechanism.

No such studies have been reported for this compound. The absence of this foundational research makes it impossible to construct a scientifically accurate and detailed article as per the provided outline.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Trichloromethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of 4-methyl-2-trichloromethylquinoline and its analogs.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline (B57606) ring system and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. youtube.com This is crucial for assigning the carbon signals of the quinoline core and the methyl and trichloromethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This technique is instrumental in piecing together the molecular skeleton by connecting fragments and assigning quaternary carbons, which are not observed in HSQC spectra. For instance, HMBC can show correlations from the methyl protons to the C4 and C4a carbons of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution.

A general workflow for the structural elucidation of a derivative of this compound using these techniques would involve first identifying proton spin systems with COSY, then assigning the corresponding carbons with HSQC. researchgate.net Subsequently, HMBC would be used to link these spin systems together and to assign non-protonated carbons. researchgate.net Finally, NOESY would confirm through-space interactions to define the molecule's three-dimensional structure. researchgate.net

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. Actual values can vary based on the solvent and specific derivative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |---|---|---| | H-3 | ~7.5 | C-2 | ~155 | | H-5 | ~8.0 | C-3 | ~122 | | H-6 | ~7.6 | C-4 | ~145 | | H-7 | ~7.8 | C-4a | ~148 | | H-8 | ~8.2 | C-5 | ~129 | | 4-CH₃ | ~2.7 | C-6 | ~127 | | | | C-7 | ~130 | | | | C-8 | ~128 | | | | C-8a | ~124 | | | | 4-CH₃ | ~19 | | | | -CCl₃ | ~98 |

Note: This is a generalized prediction. The actual chemical shifts can be influenced by solvent and substitution patterns.

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound derivatives, particularly the rotation around single bonds. For example, if there is restricted rotation around the bond connecting the trichloromethyl group to the quinoline ring, it could lead to the observation of distinct NMR signals for the different conformers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. The rate of this exchange can be quantified to determine the energy barrier for the rotation. copernicus.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound and its derivatives is stabilized by a variety of non-covalent interactions. These interactions dictate how the molecules pack together in the crystal lattice.

C-H…Cl Hydrogen Bonds: The chlorine atoms of the trichloromethyl group can act as weak hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

Halogen Bonding: The chlorine atoms can also participate in halogen bonds, where a chlorine atom on one molecule interacts with a nucleophilic atom (like nitrogen or oxygen) on an adjacent molecule.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to attractive π-π interactions. These interactions can be either face-to-face or offset.

The analysis of crystal packing can be aided by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative importance. nih.govnih.gov

Table 2: Typical Intermolecular Interactions in Quinoline Derivatives

Interaction Type Description Potential atoms involved in this compound
C-H…Cl A weak hydrogen bond. C-H of the quinoline ring and Cl of the -CCl₃ group.
Halogen Bonding An attractive interaction involving a halogen atom. Cl of the -CCl₃ group and the N atom of the quinoline ring.

High-resolution X-ray diffraction data allows for the precise determination of bond lengths and angles within the this compound molecule. researchgate.net This information provides insight into the hybridization of atoms and the distribution of electron density. For example, the C-Cl bond lengths in the trichloromethyl group and the bond lengths within the quinoline ring can be compared to standard values to identify any electronic effects of the substituents. The planarity of the quinoline ring can also be assessed.

Table 3: Selected Bond Lengths and Angles (Illustrative)

Bond/Angle Expected Value (Å or °)
C-Cl ~1.77 Å
C-C (aromatic) ~1.39 - 1.42 Å
C-N (aromatic) ~1.37 Å
C-CH₃ ~1.51 Å
Cl-C-Cl ~109.5°

Note: These are idealized values. Actual experimental values will show slight variations.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When this compound is subjected to mass spectrometry (e.g., using electron ionization), it will fragment in a characteristic manner.

The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation pathways often involve the loss of stable neutral molecules or radicals. For this compound, some expected fragmentation patterns include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M - 35]⁺ or [M - 37]⁺, depending on the chlorine isotope.

Loss of the trichloromethyl radical (•CCl₃): This would lead to a fragment corresponding to the 4-methylquinolinium cation.

Rearrangements and further fragmentation of the quinoline ring system.

By analyzing the masses and relative abundances of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the molecule and confirms its structural features. nih.govresearchgate.net

Table 4: List of Mentioned Compounds

Compound Name
This compound
4-methylquinoline (B147181)
4-amino-2-methyl-8-(trifluoromethyl)quinoline
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₁H₈Cl₃N, the expected exact mass can be calculated.

The molecular weight of this compound is approximately 260.55 g/mol . aip.org An HRMS analysis would be expected to yield a molecular ion peak [M]⁺• corresponding to this mass. The high resolution allows for the differentiation of this compound from other potential isobaric species. The presence of three chlorine atoms would also generate a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Based on the analysis of the structurally related compound 4-methylquinoline (lepidine), which exhibits a strong molecular ion peak, it is anticipated that this compound will also show a distinct molecular ion peak. nist.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺•C₁₁H₈³⁵Cl₃NPredicted
[M+2]⁺•C₁₁H₈³⁵Cl₂³⁷ClNPredicted
[M+4]⁺•C₁₁H₈³⁵Cl³⁷Cl₂NPredicted
[M+6]⁺•C₁₁H₈³⁷Cl₃NPredicted

Note: The exact m/z values would be determined experimentally and are predicted here to be in close proximity to the calculated average mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Characterization

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for mapping the connectivity of atoms within a molecule. For this compound, the fragmentation pathways can be predicted by considering the known fragmentation patterns of its constituent parts: the 4-methylquinoline core and the trichloromethyl group.

The mass spectrum of 4-methylquinoline from the NIST database shows prominent peaks at m/z 143 (the molecular ion), 142, and 115. nist.gov The loss of a hydrogen atom to form the [M-H]⁺ ion (m/z 142) is a common feature in aromatic compounds. The peak at m/z 115 corresponds to the loss of HCN, a characteristic fragmentation of quinoline and its derivatives.

The trichloromethyl group is expected to significantly influence the fragmentation pattern. A key fragmentation pathway for compounds containing a trichloromethyl group attached to an aromatic system is the loss of a chloroform (B151607) molecule (CHCl₃) or a chlorine radical (Cl•). The successive loss of chlorine atoms is also a highly probable fragmentation route.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
~260~225Cl[C₁₁H₈Cl₂N]⁺
~260~190Cl₂[C₁₁H₈ClN]⁺
~260~142CCl₃[C₁₀H₈N]⁺ (4-methylquinoline cation radical after rearrangement)
~225~190Cl[C₁₁H₈ClN]⁺
~190~155Cl[C₁₁H₈N]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Symmetry Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular symmetry of a compound by analyzing its vibrational modes. While a complete experimental spectrum for this compound is not publicly available, a detailed prediction of its characteristic vibrational frequencies can be made by examining related structures.

The IR spectrum of 4-methylquinoline provides a reference for the vibrations of the quinoline ring system. nist.gov Key absorptions include C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching of the quinoline ring (1650-1450 cm⁻¹), and various in-plane and out-of-plane C-H bending modes.

The trichloromethyl group will introduce strong, characteristic vibrations. The C-Cl stretching modes are of particular interest. In molecules containing a CCl₃ group, the asymmetric and symmetric stretching vibrations typically appear in the 850-700 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
Aromatic C-H Stretch3100-3000Medium to WeakMediumCharacteristic of the quinoline ring.
Aliphatic C-H Stretch (Methyl)2980-2870MediumMediumSymmetric and asymmetric stretches of the 4-methyl group.
C=C/C=N Ring Stretch1620-1450Strong to MediumStrong to MediumVibrations of the quinoline core.
C-H Bending (Methyl)1460-1370MediumMediumSymmetric and asymmetric bending modes.
In-plane C-H Bending1300-1000Medium to WeakMedium to WeakBending vibrations of the aromatic protons.
C-Cl Asymmetric Stretch~800-750StrongMediumCharacteristic of the CCl₃ group.
C-Cl Symmetric Stretch~750-700MediumStrongCharacteristic of the CCl₃ group.
Out-of-plane C-H Bending900-675StrongWeakRelated to the substitution pattern on the quinoline ring.

The combination of these spectroscopic techniques provides a robust framework for the structural elucidation of this compound. High-resolution mass spectrometry confirms its elemental composition, while tandem mass spectrometry reveals its connectivity through characteristic fragmentation patterns. Concurrently, IR and Raman spectroscopy identify its key functional groups and offer insights into its molecular vibrations, completing the detailed structural portrait of this complex molecule.

Computational and Theoretical Investigations on 4 Methyl 2 Trichloromethylquinoline

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of 4-Methyl-2-trichloromethylquinoline, QSPR studies can provide valuable insights into its behavior and reactivity without the need for extensive experimental work. These studies are particularly useful in medicinal chemistry and materials science for predicting the properties of new compounds. nih.gov

QSPR analysis involves the calculation of various molecular descriptors that numerically represent the chemical information of a molecule. These descriptors are then correlated with a specific property of interest using statistical methods to build a predictive model. For quinoline (B57606) derivatives, QSPR studies have been employed to predict a range of properties, including their biological activity and chemical reactivity. nih.govtrdizin.gov.tr

The reactivity of a molecule is governed by its electronic and structural characteristics. In QSPR studies of quinoline derivatives, a variety of molecular descriptors are calculated to quantify these features. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Electronic Descriptors: These descriptors are crucial for understanding the reactivity of a molecule in chemical reactions. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to react with electrophiles. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a higher reactivity towards nucleophiles. nih.gov

HOMO-LUMO gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Electron affinity and Ionization potential: These relate to the energy changes upon gaining or losing an electron, respectively, and are fundamental to understanding redox reactions. trdizin.gov.tr

Electronegativity, Hardness, and Softness: These global reactivity descriptors, derived from HOMO and LUMO energies, provide a more general picture of the molecule's reactivity. trdizin.gov.tr

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its ability to interact with other molecules. Examples include:

Molecular volume and surface area: These provide an indication of the molecule's size. trdizin.gov.tr

Topological indices: These are numerical values derived from the graph representation of the molecule and are widely used in QSPR/QSAR analysis to describe its connectivity and branching. nih.gov

Thermodynamic Descriptors: These describe the energetic properties of the molecule.

Entropy and Heat capacity: These parameters can be relevant in understanding the thermodynamics of a reaction. trdizin.gov.tr

For this compound, the presence of the electron-withdrawing trichloromethyl group at the 2-position and the electron-donating methyl group at the 4-position significantly influences its electronic properties and, consequently, its reactivity. The nitrogen atom in the quinoline ring also plays a crucial role in its electronic structure and reactivity. imperial.ac.uk

Table 1: Key Molecular Descriptors Relevant to the Reactivity of Quinoline Derivatives

Descriptor CategoryDescriptor NameSignificance for Reactivity
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapKinetic stability and overall reactivity
Dipole MomentMolecular polarity and intermolecular interactions
ElectronegativityOverall ability to attract electrons
Steric Molecular VolumeSize of the molecule, influencing steric hindrance
Topological IndicesMolecular connectivity and shape

Prediction of Chemical Reactivity Trends

Based on the calculated molecular descriptors, QSPR models can be developed to predict the chemical reactivity trends of this compound. While specific QSPR studies on this exact compound are not extensively documented in publicly available literature, general principles derived from studies on related quinoline derivatives can be applied.

The reactivity of the quinoline ring is influenced by the nature and position of its substituents. The pyridine (B92270) ring is generally more electron-deficient than the benzene (B151609) ring, making it more susceptible to nucleophilic attack. imperial.ac.uk Conversely, electrophilic substitution typically occurs on the benzene ring. imperial.ac.uk

For this compound, the trichloromethyl group (-CCl₃) at the 2-position, being a strong electron-withdrawing group, is expected to significantly decrease the electron density of the pyridine ring, making it even more reactive towards nucleophiles. The methyl group (-CH₃) at the 4-position is an electron-donating group, which would slightly counteract this effect but also influence the regioselectivity of reactions.

Predicted Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the -CCl₃ group, suggests that this compound would be highly susceptible to SNAr reactions. Nucleophiles would preferentially attack the positions in the pyridine ring, particularly the 2- and 4-positions.

Reactions at the Trichloromethyl Group: The -CCl₃ group itself can be a site of reaction, for example, undergoing hydrolysis or substitution reactions under specific conditions.

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the Fukui function and dual descriptor values for each atom in the molecule. nih.gov These values provide a quantitative measure of the local reactivity, indicating the most probable sites for nucleophilic and electrophilic attack. For instance, atoms with a high positive Fukui function are more susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Reactivity Trends for this compound

Reaction TypePredicted ReactivityInfluencing Factors
Nucleophilic Aromatic Substitution HighStrong electron-withdrawing -CCl₃ group at position 2.
Electrophilic Aromatic Substitution ModerateOccurs on the more electron-rich benzene ring.
Reaction at Substituents PossibleThe -CCl₃ group can undergo substitution or hydrolysis.

Applications of 4 Methyl 2 Trichloromethylquinoline in Advanced Organic Synthesis

A Strategic Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the trichloromethyl group, coupled with the stability of the quinoline (B57606) core, makes 4-Methyl-2-trichloromethylquinoline a valuable precursor for the synthesis of intricate heterocyclic structures. This is particularly evident in the construction of fused-ring systems and advanced quinoline derivatives with tailored functionalities.

Crafting Fused-Ring Systems

The synthesis of fused tetracyclic and other polycyclic quinoline derivatives is an area of significant research interest due to their prevalence in bioactive natural products and pharmaceuticals. rsc.org While direct examples involving this compound are not extensively documented, the reactivity of analogous 2-chloroquinolines provides a strong indication of its potential. For instance, 2,4-dichloroquinoline-3-carbonitrile (B1351073) serves as a key intermediate in the synthesis of novel 1,2,3,5,6-pentaazaaceanthrylene derivatives through reactions with binucleophiles like phenylhydrazine. researchgate.net This suggests that the trichloromethyl group in this compound could similarly be displaced or transformed to facilitate the annulation of additional rings onto the quinoline framework. The reaction of 2,3-dihaloquinolines with reagents like 2-bromophenylboronic acid, followed by intramolecular C-N coupling, has been shown to produce indolo[3,2-b]quinolines. rsc.org This highlights a potential pathway where the trichloromethyl group could be converted to a more suitable leaving group to enable similar cyclization strategies.

Furthermore, the synthesis of pyrimido[4,5-b]quinolines has been achieved through the Vilsmeier-Haack cyclization of 6-(arylamino)uracils, demonstrating a method for fusing a pyrimidine (B1678525) ring to the quinoline core. nih.gov The reactivity of the trichloromethyl group could be harnessed to introduce functionalities that facilitate such cyclization reactions, thereby expanding the library of accessible fused systems.

A Precursor for Advanced Quinoline Derivatives with Modified Functionality

The trichloromethyl group at the 2-position of this compound is a highly versatile functional handle that can be transformed into a variety of other groups, leading to advanced quinoline derivatives with modified properties. A key transformation is the hydrolysis of the trichloromethyl group to a carboxylic acid. This is exemplified by the preparation of quinoline-8-carboxylic acid from 8-(trichloromethyl)quinoline, which proceeds by treatment with water. google.com This straightforward conversion opens up a vast chemical space, as the resulting carboxylic acid can undergo a wide range of subsequent reactions, including esterification, amidation, and conversion to other functional groups.

The reactivity of the trichloromethyl group is not limited to hydrolysis. It is anticipated to react with various nucleophiles, similar to the well-documented nucleophilic substitution reactions of 4-chloroquinolines. mdpi.com For instance, reactions with amines would yield 2-aminoquinoline (B145021) derivatives, which are themselves important building blocks for more complex molecules. A general method for the synthesis of 4-aminoquinolines involves the reaction of 4-chloroquinolines with amines. nih.gov Similarly, reactions with thiols could lead to the formation of 2-thioquinoline derivatives. The reaction of 4-chloro-8-methylquinolin-2(1H)-thione with thiols has been shown to produce the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com

These transformations allow for the introduction of a wide array of functional groups at the 2-position, significantly enhancing the molecular diversity of accessible quinoline derivatives. The following table summarizes potential transformations of the trichloromethyl group and the resulting quinoline derivatives.

Reagent/ConditionResulting Functional Group at C-2Class of Quinoline Derivative
Water/Acid or BaseCarboxylic AcidQuinoline-2-carboxylic acid
Alcohols/BaseEster2-Ester-substituted quinoline
AminesAmino2-Aminoquinoline
ThiolsThioether2-Thioquinoline

A Contributor to the Synthesis of Functional Materials Precursors

The unique structural and electronic properties of the quinoline ring make it an attractive component in the design of functional organic materials. This compound can serve as a crucial precursor in the synthesis of molecules intended for integration into polymers and organic electronic material scaffolds.

Integration into Polymer Components

The development of polyquinolines is of interest for creating thermally stable and chemically resistant polymers. While direct polymerization of this compound is not a primary application, its conversion to other functional derivatives, such as vinyl- or ethynyl-substituted quinolines, would provide monomers suitable for polymerization. The reactive trichloromethyl group can be chemically transformed into a polymerizable moiety. For example, conversion to an aldehyde or a ketone would allow for subsequent Wittig-type reactions to introduce a vinyl group. This approach would enable the incorporation of the 4-methylquinoline (B147181) unit into various polymer backbones, influencing the final material's properties.

Contribution to Organic Electronic Material Scaffolds

Quinoline derivatives are increasingly being explored as components of organic semiconductors due to their electron-transporting capabilities. The synthesis of novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridines, which share structural similarities with quinolines, highlights the potential of such nitrogen-containing heterocycles in this field. mdpi.comrsc.org The trichloromethyl group of this compound can be a starting point for the synthesis of more extended π-conjugated systems. For instance, its conversion to a carboxylic acid, followed by coupling reactions, could be used to attach other aromatic or heteroaromatic units, thereby tuning the electronic properties of the resulting molecule. The goal in designing these scaffolds is to create molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection and transport in organic electronic devices.

Potential as a Ligand in Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for the widespread use of quinoline derivatives as ligands in transition metal catalysis. While the direct use of this compound as a ligand might be hindered by the bulky and electron-withdrawing trichloromethyl group, its transformation into other derivatives opens up numerous possibilities.

Conversion of the trichloromethyl group to a carboxylic acid, an amino group, or a phosphino (B1201336) group would yield chelating ligands capable of forming stable complexes with various transition metals. For instance, quinoline-based Schiff base metal complexes have shown significant catalytic activity in various organic transformations. nih.gov The synthesis of such ligands often involves the condensation of an aminoquinoline with an aldehyde or ketone. The transformation of this compound into 2-amino-4-methylquinoline would provide a direct precursor for a wide range of Schiff base ligands.

Furthermore, the coordination chemistry of quinoline derivatives with metals like ruthenium has been explored for applications in hydrogen transfer reactions. google.comgoogle.com The ability to fine-tune the steric and electronic properties of the quinoline ligand by modifying the substituents at the 2- and 4-positions is crucial for optimizing catalytic performance. The versatility of this compound as a precursor allows for the systematic synthesis of a library of quinoline-based ligands for screening in various catalytic applications.

Chelation Behavior with Transition Metals

The chelation behavior of a ligand is fundamentally determined by the nature and spatial arrangement of its donor atoms, as well as the electronic properties of the molecule. In this compound, the primary potential coordination site is the nitrogen atom of the quinoline ring.

The electronic nature of the substituents on the quinoline ring plays a crucial role in modulating the Lewis basicity of the nitrogen atom and, consequently, its coordination ability. The 4-methyl group is an electron-donating group, which would typically enhance the electron density on the nitrogen atom, making it a better Lewis base and a stronger ligand for transition metals.

However, the 2-trichloromethyl group (-CCl₃) is a very strong electron-withdrawing group due to the high electronegativity of the chlorine atoms. This strong inductive effect significantly reduces the electron density on the quinoline ring system, including the nitrogen atom. This deactivation would likely lead to a weaker coordination bond with transition metals compared to unsubstituted or alkyl-substituted quinolines.

A systematic study of the stability constants of complexes formed between this compound and various transition metals would be necessary to quantify its chelation behavior. Such data, if available, could be presented as follows:

Table 1: Hypothetical Stability Constants (log K) of this compound with Transition Metal Ions

Metal IonLog K₁Log K₂
Cu²⁺Data not availableData not available
Ni²⁺Data not availableData not available
Co²⁺Data not availableData not available
Zn²⁺Data not availableData not available
Fe³⁺Data not availableData not available

Note: This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

Role in Metal-Mediated Transformations

The role of a ligand in metal-mediated transformations is multifaceted, influencing the catalytic activity, selectivity, and stability of the metal center. Given the electronic properties of this compound, its primary role would likely be as a ligand that modulates the electronic environment of a catalytically active metal.

The strong electron-withdrawing nature of the trichloromethyl group would make the coordinated metal center more electron-deficient or "harder." This could be advantageous in catalytic reactions that require a highly electrophilic metal center, such as certain types of Lewis acid-catalyzed reactions or oxidation catalysis.

Furthermore, the trichloromethyl group itself could potentially participate in reactions. Under certain conditions, particularly in the presence of specific transition metals, the C-Cl bonds of the trichloromethyl group could undergo activation. This could lead to transformations such as reductive coupling or atom transfer radical polymerization (ATRP), where the ligand itself is a reactant or initiator.

Detailed research findings would be required to elucidate the specific transformations in which this compound could play a significant role. Such research might explore its use in reactions like:

Cross-coupling reactions: Where the ligand could influence the efficiency of catalysts like palladium or nickel.

Oxidation reactions: Where the electron-deficient nature of the complex could enhance the oxidative power of the metal center.

Polymerization reactions: Where the trichloromethyl group could act as a functional handle.

Table 2: Potential Applications in Metal-Mediated Transformations

Reaction TypeMetal CatalystPotential Role of the Ligand
Suzuki CouplingPd(0)Modulate catalyst activity and stability
Heck ReactionPd(0)Influence regioselectivity and yield
Catalytic OxidationMn(II), Co(II)Enhance oxidant strength
Atom Transfer Radical PolymerizationCu(I)Potential initiator via C-Cl activation

Note: This table represents potential areas of investigation based on the chemical structure of the compound. Specific experimental validation is not currently available.

Future Perspectives and Emerging Research Avenues for 4 Methyl 2 Trichloromethylquinoline

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally been dominated by classic name reactions such as the Skraup, Doebner-von Miller, and Combes syntheses. nih.gov However, these methods often suffer from drawbacks including the use of harsh reagents, high temperatures, and the generation of significant chemical waste. nih.govacs.org Future research is geared towards developing more efficient, milder, and versatile synthetic routes to access 4-Methyl-2-trichloromethylquinoline and its analogues.

One promising approach is the Friedländer annulation , which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. nih.gov Research has demonstrated that this reaction can be catalyzed efficiently by substances like ceric ammonium (B1175870) nitrate (B79036) at room temperature, significantly reducing reaction times and improving practicality. acs.orgnih.gov Applying this method to the synthesis of this compound would involve reacting 2-aminoacetophenone (B1585202) with a reagent providing the trichloromethylacetyl group under mild catalytic conditions.

Another area of exploration is metal-free synthesis . nih.gov These reactions avoid the cost and potential toxicity associated with metal catalysts. For instance, iodine-mediated or triflate-assisted electrophilic cyclizations of appropriate precursors could provide a direct route to the quinoline core. nih.gov Furthermore, photochemical methods, such as the photocyclisation of substituted benzylidenecyclopentanone oximes, offer a regioselective pathway to annulated quinolines and could be adapted for the target molecule. rsc.org

Synthetic Approach Traditional Methods (e.g., Skraup) Emerging Methods (e.g., Catalytic Friedländer)
Catalyst/Reagent Strong acids (e.g., H₂SO₄), oxidizing agentsMild catalysts (e.g., 10 mol % CAN) acs.org
Conditions High temperatures, harsh conditions nih.govAmbient temperature acs.org
Efficiency Often low yields, byproducts acs.orgHigh yields, shorter reaction times acs.org
Sustainability Use of hazardous chemicals, energy-intensive nih.govGreener solvents, lower energy input

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Quinoline Derivatives.

Investigation of Undiscovered Reactivity Patterns of the Trichloromethyl Group and Quinoline Core

The reactivity of this compound is dictated by the interplay between the electron-deficient quinoline ring and the trichloromethyl group. While some reactions are known, a vast landscape of reactivity remains to be explored.

The trichloromethyl group is not merely a stable substituent. Recent studies have shown that when attached to an electron-withdrawing moiety, the chlorine atoms of a trichloromethyl group can exhibit electrophilic behavior due to the formation of a "σ-hole". rsc.org This opens up novel synthetic possibilities where the chlorine atoms can react with nucleophiles, leading to chemical reduction or substitution in a stepwise manner. rsc.org Investigating the reaction of this compound with various sulfur, nitrogen, or oxygen nucleophiles could uncover new transformations, potentially converting the -CCl₃ group into other valuable functional groups like -CHCl₂, -CH₂Cl, or even a carboxylic acid derivative.

The quinoline core itself is a platform for functionalization. The electron-withdrawing nature of the 2-trichloromethyl group deactivates the ring towards electrophilic substitution, but it also makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 4-position. While reactions with simple nucleophiles have been explored in related systems mdpi.com, the use of more complex nucleophiles or transition-metal-catalyzed cross-coupling reactions at the C-H bonds of the quinoline ring represents a significant area for future work. The influence of the 2-trichloromethyl and 4-methyl groups on the regioselectivity of these advanced functionalization reactions is a key question to be answered.

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules from simple starting materials. acs.orgnih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step, are a cornerstone of DOS due to their high atom economy, efficiency, and ability to build molecular complexity quickly. nih.govrsc.org

Integrating this compound or its precursors into MCR sequences is a compelling future direction. For example, a precursor like 4,4,4-trichloro-1-(2-aminophenyl)butane-1,3-dione could potentially be used in MCRs to construct the quinoline ring while simultaneously introducing other points of diversity.

Established MCRs that yield quinolines, such as the Doebner reaction or the Povarov reaction , could be adapted. nih.govnih.gov The Povarov reaction, a [4+2] cycloaddition, could theoretically use a derivative of this compound as the dienophile component to create complex fused-ring systems. The goal would be to leverage the unique electronic properties of the starting material to access novel chemical space, creating libraries of compounds for screening in drug discovery or materials science. rsc.org

Reaction Type Components Potential Application for Target Compound
Doebner Reaction Aniline (B41778), Aldehyde, Pyruvic AcidUse of a functionalized aniline precursor to build the quinoline core in one pot. nih.gov
Povarov Reaction Aniline, Aldehyde, AlkeneEmploying a this compound derivative as the alkene component to build complex polycycles. nih.gov
Ugi Reaction Isocyanide, Aldehyde/Ketone, Amine, Carboxylic AcidCould be combined with a post-condensation cyclization to build complex quinoline-containing peptides. nih.gov

Table 2: Potential Multi-Component Reaction Strategies.

Development of Sustainable and Scalable Production Methods

For any chemical compound to have a significant impact, its production must be both sustainable and scalable. Traditional synthetic routes for quinolines often fail on these fronts, relying on hazardous solvents, stoichiometric reagents, and energy-intensive processes. nih.govacs.org Future research must focus on "green chemistry" approaches for the synthesis of this compound.

The use of nanocatalysts is a particularly promising avenue. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, often under milder conditions (e.g., lower temperatures and pressures). nih.gov Importantly, many nanocatalysts, especially those based on magnetic nanoparticles, are easily recoverable and reusable, reducing waste and cost. nih.govrsc.org Developing a nanocatalyst-driven process, perhaps based on the Friedländer annulation, could dramatically improve the sustainability of the synthesis.

Other green methodologies include:

Solvent-free reactions : Performing reactions in the absence of a solvent, or using green solvents like water or glycerol (B35011), minimizes volatile organic compound (VOC) emissions. rsc.orgijpsjournal.com

Energy-efficient techniques : The use of microwave or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govijpsjournal.com

The ultimate goal is to design a one-pot, high-yield synthesis that minimizes purification steps and environmental impact, making the production of this compound economically viable and environmentally responsible. ijpsjournal.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Optimizing synthetic pathways and understanding novel reactivity requires a deep mechanistic understanding. While standard techniques like NMR and Mass Spectrometry are used to characterize final products, advanced spectroscopic methods can provide real-time snapshots of a reaction as it proceeds.

The application of in situ spectroscopic probes is a key future research area. For example, specialized NMR techniques can be used to monitor the reaction mixture in real-time, allowing for the identification of transient intermediates and catalyst resting states. acs.org This information is invaluable for optimizing reaction conditions and validating proposed mechanisms.

Furthermore, techniques like UV photoelectron spectroscopy could be employed to gain a deeper understanding of the electronic structure of this compound and its reaction intermediates, correlating these properties with reactivity. nih.gov The development of custom fluorescent probes based on the quinoline structure is another exciting possibility. Such probes could change their photophysical properties (e.g., fluorescence intensity or wavelength) upon reaction, providing a visual and quantifiable method for monitoring reaction progress or detecting the presence of specific species in situ. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Methyl-2-trichloromethylquinoline to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, halogenation and alkylation steps often involve catalysts like AlCl₃ (as in ) or bases like KOtBu in THF ( ). Monitoring reaction progress via TLC () and using recrystallization (e.g., from chloroform/acetone mixtures, ) can enhance purity. Adjusting stoichiometry and temperature (e.g., reflux at 343 K in ) may improve yield.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity (e.g., resolving cis/trans isomerism in ).
  • X-ray crystallography : Determines absolute configuration and intramolecular interactions (e.g., weak C–H⋯π bonds in ; dihedral angles in ).
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in ).
  • GC-MS/HPLC : Validates purity (>97.0% in ).

Q. How can researchers select appropriate solvents and reagents for functionalizing the quinoline core?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) are ideal for nucleophilic substitutions ( ), while dichlorobenzene facilitates Friedel-Crafts alkylation ( ). Reagents like NaBH₃CN () reduce imines to amines without over-reduction. Always prioritize compatibility with trichloromethyl groups to avoid decomposition.

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for introducing substituents to the quinoline core be resolved?

  • Methodological Answer : Conflicting data (e.g., LiAlH₄ vs. NaBH₃CN for amine synthesis in ) require mechanistic reinvestigation. Use isotopic labeling (e.g., D₂O quenching in NMR) or computational modeling (DFT studies) to track intermediates. Compare kinetic data under varying conditions (pH, temperature) to identify rate-determining steps.

Q. What strategies are effective for analyzing weak intermolecular interactions in crystalline this compound derivatives?

  • Methodological Answer : High-resolution X-ray diffraction ( ) quantifies π–π stacking (3.7–3.8 Å distances) and hydrogen bonds (C–H⋯O/N). Pair with Hirshfeld surface analysis to map interaction contributions. For dynamic behavior, use variable-temperature XRD or solid-state NMR ( ).

Q. How can computational chemistry predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • Docking simulations : Map binding affinities to targets (e.g., antimalarial enzymes in ).
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity ( ).
  • ADMET prediction : Assess pharmacokinetics using logP (: ~2.5–3.0 for similar quinolines) and topological polar surface area.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for quinoline derivatives?

  • Methodological Answer :

  • Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvents in vs. 15).
  • Validate instrumentation : Cross-check NMR chemical shifts with internal standards (TMS in ) or certified reference materials.
  • Consider polymorphism : XRD can reveal different crystalline forms affecting mp (e.g., 62–64°C vs. 252–256°C in ).

Experimental Design Tables

Parameter Example from Evidence Best Practices
Catalyst AlCl₃ ( )Use anhydrous conditions to prevent hydrolysis.
Reaction Time 1–5 hours ( )Monitor via TLC every 30 minutes.
Purification Recrystallization ( )Test solvent mixtures (e.g., CHCl₃:acetone).
Purity Validation >97.0% ()Combine HPLC (C18 columns) with GC-MS.

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-trichloromethylquinoline
Reactant of Route 2
4-Methyl-2-trichloromethylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.